3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide is a complex organic compound that belongs to the class of propionamides. Its structure features a benzodioxane moiety, which is significant in various biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development.
The compound can be synthesized through various chemical processes, often involving multiple steps that include the formation of intermediates and specific reaction conditions to ensure high yield and purity. Its synthesis is documented in chemical databases and literature, such as BenchChem and Sigma-Aldrich, which provide insights into its properties and applications .
This compound is classified under the following categories:
The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide typically involves the following steps:
The synthesis requires careful monitoring of reaction parameters such as temperature, pH, and time to achieve optimal results. Common techniques employed include refluxing, stirring under inert atmospheres, and purification methods like crystallization or chromatography to isolate the final product.
The molecular structure of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethylpropanamide |
| Molecular Weight | 264.32 g/mol |
| InChI | InChI=1S/C14H20N2O3/c1-16(2)14(17)7-8-15-9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11,15H,7-10H2,1-2H3 |
| Canonical SMILES | CN(C)C(=O)CCNCC1COC2=CC=CC=C2O1 |
The compound's molecular structure features a benzodioxane ring fused with a propionamide chain. The presence of nitrogen atoms indicates potential for interaction with biological targets.
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide can participate in several chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions typically involve specific solvents and temperatures tailored to maximize product yield and minimize byproducts.
The mechanism of action for 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide involves its interaction with specific biological targets such as enzymes or receptors. The binding affinity and interaction dynamics can alter the activity of these targets, leading to various biological effects.
Research indicates that compounds with similar structures often exhibit modulatory effects on neurotransmitter systems or metabolic pathways, suggesting potential therapeutic applications .
| Property | Value |
|---|---|
| Boiling Point | 174 - 175 °C |
| Melting Point | -45 °C |
| Density | 0.92 g/mL at 25 °C |
| Refractive Index | 1.44 |
The compound exhibits strong donor solvent characteristics and can coordinate with metal ions through its carbonyl oxygen atom . It has been studied for its solvation structures in relation to metal ion complexation.
3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-dimethylpropionamide has several notable applications:
This compound's unique structural features make it a candidate for further research in pharmacology and materials science .
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8